molecular formula C8H5N3O B7960130 2-Aminobenzo[d]oxazole-7-carbonitrile

2-Aminobenzo[d]oxazole-7-carbonitrile

Cat. No.: B7960130
M. Wt: 159.14 g/mol
InChI Key: GQZINAYLRIPBEQ-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that features a benzoxazole core with an amino group at the 2-position and a nitrile group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-7-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with nitriles under various conditions. One common method includes the reaction of 2-aminophenol with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired benzoxazole ring .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to promote the cyclization reaction, resulting in higher yields and purities compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzo[d]oxazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-Aminobenzo[d]oxazole-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Aminobenzoxazole: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-Aminobenzothiazole: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.

    2-Aminobenzimidazole: Contains an additional nitrogen atom, which can alter its binding properties and reactivity.

Uniqueness: 2-Aminobenzo[d]oxazole-7-carbonitrile is unique due to the presence of both an amino and a nitrile group, which provides a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-amino-1,3-benzoxazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZINAYLRIPBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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